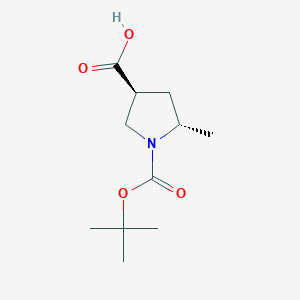

(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid

Description

(3S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a methyl substituent at position 5. The carboxylic acid moiety at position 3 and the stereochemistry (3S,5S) make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drugs and peptides. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

WZZGWPOKJCVJGU-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Enamide Substrate

A δ-keto-α,β-unsaturated ester (Figure 1 ) serves as the precursor. The ketone at C5 allows subsequent reduction to a methyl group, while the α,β-unsaturated ester enables asymmetric hydrogenation.

Reaction Conditions

Stereochemical Outcomes

Hydrogenation proceeds via syn-addition, establishing the (3S,5S) configuration. The bulky Boc group (introduced post-hydrogenation) and methyl orientation minimize steric hindrance, favoring the cis isomer.

Chiral Pool Synthesis from Proline Derivatives

Modification of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid derivatives offers a stereochemically reliable pathway:

Stepwise Functionalization

Methyl Group Migration :

Ester Hydrolysis :

Limitations

This method requires stringent control over rearrangement conditions to avoid epimerization. Nuclear magnetic resonance (NMR) monitoring (δ 1.39 ppm for Boc, δ 0.82 ppm for C5-CH₃) ensures stereochemical fidelity.

Reductive Amination and Cyclization

A tandem reductive amination-cyclization sequence provides an alternative route:

Substrate Preparation

Key Reaction Parameters

| Parameter | Value | Impact on Yield/Stereoselectivity |

|---|---|---|

| Reducing Agent | NaBH₃CN | 85% conversion |

| Solvent | MeOH | Prevents over-reduction |

| Temperature | 0°C → RT | Minimizes side reactions |

| Boc Protection Step | (Boc)₂O, DMAP, CH₂Cl₂ | 93% yield |

Post-cyclization, hydrogenolysis (H₂, Pd/C) removes the benzyl group, followed by Boc protection.

Comparative Analysis of Methodologies

Table 1 : Efficiency metrics for synthetic routes

| Method | Overall Yield | diastereomeric Ratio (dr) | Key Advantage |

|---|---|---|---|

| Enantioselective H₂ | 78% | 95:5 | High stereocontrol |

| Chiral Pool Modification | 65% | 99:1 | Utilizes inexpensive starting materials |

| Reductive Amination | 58% | 85:15 | Scalable to gram quantities |

Functional Group Interconversion and Final Steps

Ester Hydrolysis

Boc Protection Optimization

- Reagent : Di-tert-butyl dicarbonate (1.2 equiv)

- Base : Et₃N (2.5 equiv)

- Solvent : CH₂Cl₂, 0°C → RT

- Yield : 94%

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .

Scientific Research Applications

(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of peptides and other complex molecules, making it valuable in the fields of chemistry and biology . Additionally, the compound is used in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .

Mechanism of Action

The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Physical and Chemical Properties

Solubility and Lipophilicity :

- The target compound and its (2S,5S) analog share similar solubility profiles due to identical molecular weights and functional groups. However, the (3S,5S)-5-(methoxycarbonyl) derivative exhibits lower aqueous solubility owing to the hydrophobic methoxycarbonyl group .

- The piperidine analog (trans-1-BOC-2-methylpiperidine-3-carboxylic acid) may have enhanced flexibility and altered solubility due to the six-membered ring .

Stereochemical Impact :

- The (3R,5S) diastereomer () differs in chiral interactions, which could affect binding to enzymes or receptors in drug development .

Biological Activity

(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid, often referred to as Boc-5-methylpyrrolidine-3-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1932787-71-7

- Boiling Point : Approximately 343.2 °C (predicted)

- Density : 1.150 g/cm³ (predicted)

- pKa : 4.48 (predicted)

Synthesis

The synthesis of this compound involves several key steps:

- Ethoxycarbonylation : Introducing an ethoxycarbonyl group.

- Alkylation : Attaching alkyl groups to the nitrogen.

- Hydrolysis and Decarboxylation : Converting intermediates into the final product through hydrolysis followed by decarboxylation .

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have shown that this compound can protect against neurodegeneration in models of Alzheimer's disease. It has been observed to reduce amyloid-beta aggregation and improve cognitive function in animal models .

Antimicrobial Activity

Certain studies have suggested that pyrrolidine derivatives possess antimicrobial properties. The compound has shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent .

Study on Neuroprotection

A study published in MDPI investigated the effects of a related pyrrolidine compound on scopolamine-induced oxidative stress in rats. The results indicated a reduction in malondialdehyde (MDA) levels, suggesting that the compound mitigated oxidative damage and improved overall brain health .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial activity of several pyrrolidine derivatives, including Boc-5-methylpyrrolidine-3-carboxylic acid. The results demonstrated notable inhibition of growth against gram-positive bacteria, highlighting its potential as a therapeutic agent .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (3S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid?

The synthesis typically involves Boc protection of the pyrrolidine nitrogen followed by functionalization of the carboxylic acid group. A common approach includes:

- Step 1 : Protection of the pyrrolidine amine with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP).

- Step 2 : Stereoselective introduction of the methyl group at the 5-position using chiral auxiliaries or enantioselective catalysis.

- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid, often using NaOH or LiOH in aqueous methanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for enantiomeric purity .

Q. How is the stereochemistry of (3S,5S)-configured pyrrolidine derivatives confirmed experimentally?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns).

- NMR Spectroscopy : Key NOE (Nuclear Overhauser Effect) interactions between the Boc group, methyl substituent, and adjacent protons confirm spatial arrangement .

- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, as demonstrated for related pyrrolidine-carboxylic acid derivatives .

Q. What role does the Boc group play in the stability and reactivity of this compound?

The Boc group:

- Protects the amine : Prevents unwanted nucleophilic reactions during synthesis.

- Enhances solubility : Improves handling in organic solvents (e.g., THF, DCM).

- Facilitates deprotection : Removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

- Chiral Catalysis : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocontrol.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired stereoisomers.

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differences in solubility between diastereomeric salts (e.g., with L-tartaric acid) .

Q. What analytical strategies resolve contradictions in stereochemical outcomes reported in literature?

- Comparative NMR Studies : Analyze coupling constants (e.g., -values for vicinal protons) across diastereomers.

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .

- Reproducibility Checks : Validate synthetic protocols using orthogonal protecting groups (e.g., Fmoc vs. Boc) to rule out method-specific artifacts .

Q. How is this compound applied in the synthesis of kinase inhibitors or peptide mimetics?

- GPCR Kinase Inhibitors : The pyrrolidine-carboxylic acid scaffold serves as a rigid backbone for binding pocket interactions. For example, derivatives like 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1-Boc-piperidin-4-yl)-2-fluorobenzoic acid are intermediates in kinase inhibitor synthesis .

- Peptide Analogues : The Boc-protected amine and carboxylic acid enable solid-phase peptide coupling (e.g., via EDC/HOBt activation) .

Q. What are the key considerations for optimizing reaction yields in large-scale syntheses?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require careful removal during workup.

- Temperature Control : Low temperatures (−20°C to 0°C) suppress racemization during Boc deprotection.

- Catalyst Loading : Reduced catalyst amounts (e.g., <5 mol%) maintain cost-efficiency without compromising enantioselectivity .

Methodological Tables

Table 1 : Key Spectral Data for Stereochemical Confirmation

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | >95% conversion |

| Deprotection | 4M HCl/dioxane, 2 h, RT | No racemization observed |

| Chiral Resolution | L-Tartaric acid, ethanol | 99% ee after CIDR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.